N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide, also known by its chemical formula C31H33N5O4, is a synthetic organic compound. Its molecular weight is 539.64 g/mol . This compound features a thiazole ring, a benzamide moiety, and a propoxy group.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide are not widely documented. it can be synthesized through various methods, including condensation reactions and amide bond formation.
Reaction Conditions:: The specific reaction conditions may vary, but a typical approach involves reacting 4-methoxyphenylthiazole with an appropriate alkylating agent (such as 3-propoxybenzoyl chloride) under suitable conditions. The resulting product is this compound.
Chemical Reactions Analysis
Reactivity:: N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide may undergo various reactions, including:
Oxidation: It could be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: The thiazole ring or other substituents may undergo substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Commonly used reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid chlorides (e.g., SOCl2).
Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.
Scientific Research Applications
Chemistry::
Biology and Medicine::Antitumor Activity: Some thiazole derivatives exhibit cytotoxic effects on tumor cell lines . Investigating this compound’s antitumor potential is crucial.
Biological Assays: Researchers may use it as a probe in biological assays due to its unique structure.
Industry:: Its industrial applications remain largely unexplored, but its properties may find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness by contrasting it with structurally related compounds. Unfortunately, no specific similar compounds are readily available in the literature .
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-13-27-20-6-4-5-17(14-20)21(25)23-12-11-18-15-28-22(24-18)16-7-9-19(26-2)10-8-16/h4-10,14-15H,3,11-13H2,1-2H3,(H,23,25) |
InChI Key |
IWNCRDQWKCPOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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